Cas no 2287333-61-1 (1-(Chloromethyl)-3-(4-propan-2-ylphenyl)bicyclo[1.1.1]pentane)
![1-(Chloromethyl)-3-(4-propan-2-ylphenyl)bicyclo[1.1.1]pentane structure](https://nl.kuujia.com/scimg/cas/2287333-61-1x500.png)
2287333-61-1 structure
Productnaam:1-(Chloromethyl)-3-(4-propan-2-ylphenyl)bicyclo[1.1.1]pentane
1-(Chloromethyl)-3-(4-propan-2-ylphenyl)bicyclo[1.1.1]pentane Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-(chloromethyl)-3-[4-(propan-2-yl)phenyl]bicyclo[1.1.1]pentane
- 1-(Chloromethyl)-3-(4-propan-2-ylphenyl)bicyclo[1.1.1]pentane
- 2287333-61-1
- EN300-6760842
-
- Inchi: 1S/C15H19Cl/c1-11(2)12-3-5-13(6-4-12)15-7-14(8-15,9-15)10-16/h3-6,11H,7-10H2,1-2H3
- InChI-sleutel: NZXUITRCIVSSNH-UHFFFAOYSA-N
- LACHT: ClCC12CC(C3C=CC(C(C)C)=CC=3)(C1)C2
Berekende eigenschappen
- Exacte massa: 234.1175283g/mol
- Monoisotopische massa: 234.1175283g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 3
- Complexiteit: 253
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 0Ų
- XLogP3: 4.4
1-(Chloromethyl)-3-(4-propan-2-ylphenyl)bicyclo[1.1.1]pentane Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6760842-0.1g |
1-(chloromethyl)-3-[4-(propan-2-yl)phenyl]bicyclo[1.1.1]pentane |
2287333-61-1 | 95.0% | 0.1g |
$1396.0 | 2025-03-13 | |
Enamine | EN300-6760842-0.25g |
1-(chloromethyl)-3-[4-(propan-2-yl)phenyl]bicyclo[1.1.1]pentane |
2287333-61-1 | 95.0% | 0.25g |
$1459.0 | 2025-03-13 | |
Enamine | EN300-6760842-0.5g |
1-(chloromethyl)-3-[4-(propan-2-yl)phenyl]bicyclo[1.1.1]pentane |
2287333-61-1 | 95.0% | 0.5g |
$1522.0 | 2025-03-13 | |
Enamine | EN300-6760842-1.0g |
1-(chloromethyl)-3-[4-(propan-2-yl)phenyl]bicyclo[1.1.1]pentane |
2287333-61-1 | 95.0% | 1.0g |
$1586.0 | 2025-03-13 | |
Enamine | EN300-6760842-10.0g |
1-(chloromethyl)-3-[4-(propan-2-yl)phenyl]bicyclo[1.1.1]pentane |
2287333-61-1 | 95.0% | 10.0g |
$6819.0 | 2025-03-13 | |
Enamine | EN300-6760842-5.0g |
1-(chloromethyl)-3-[4-(propan-2-yl)phenyl]bicyclo[1.1.1]pentane |
2287333-61-1 | 95.0% | 5.0g |
$4599.0 | 2025-03-13 | |
Enamine | EN300-6760842-2.5g |
1-(chloromethyl)-3-[4-(propan-2-yl)phenyl]bicyclo[1.1.1]pentane |
2287333-61-1 | 95.0% | 2.5g |
$3110.0 | 2025-03-13 | |
Enamine | EN300-6760842-0.05g |
1-(chloromethyl)-3-[4-(propan-2-yl)phenyl]bicyclo[1.1.1]pentane |
2287333-61-1 | 95.0% | 0.05g |
$1332.0 | 2025-03-13 |
1-(Chloromethyl)-3-(4-propan-2-ylphenyl)bicyclo[1.1.1]pentane Gerelateerde literatuur
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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